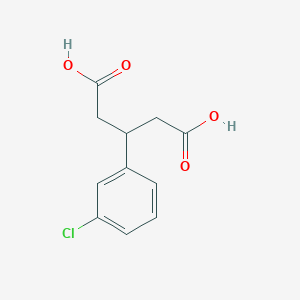
3-(3-chlorophenyl)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)pentanedioic acid is a compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 . It is a powder at room temperature .
Synthesis Analysis
The synthesis pathway of this compound is described in a study on the impurity profiling of Baclofen . The synthesis starts with 3-(4-chlorophenyl)pentanedioic acid, followed by the formation of an anhydride, which is then converted to an imide using ammonia .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 135-137°C . The predicted boiling point is 384.3±27.0°C, and the predicted density is 1.396±0.06 g/cm3 .作用机制
The mechanism of action of 3-(3-chlorophenyl)pentanedioic acid is not fully understood. However, it is believed that the compound acts as a nucleophilic catalyst, which helps to facilitate the reaction of organic compounds. It is also believed to act as a Lewis acid, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have an effect on the metabolism of other compounds. It has been reported to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
实验室实验的优点和局限性
The advantages of using 3-(3-chlorophenyl)pentanedioic acid in laboratory experiments include its low cost, low toxicity, and its ability to act as both a nucleophilic catalyst and a Lewis acid. The main limitation of using this compound in laboratory experiments is its low solubility in water and organic solvents.
未来方向
The future directions for research on 3-(3-chlorophenyl)pentanedioic acid include further study of its biochemical and physiological effects, as well as its potential applications in drug synthesis and other industrial processes. Additionally, further research could be done to explore the mechanism of action of the compound and to develop new methods of synthesis. Finally, further research could be done on the safety and toxicity of this compound, as well as its potential environmental impact.
合成方法
3-(3-Chlorophenyl)pentanedioic acid can be synthesized by the reaction of 3-chlorobenzoic acid with sodium hydroxide in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, where the chlorine atom of the 3-chlorobenzoic acid is replaced by the hydroxide ion from the sodium hydroxide. This yields a crude product that can be purified by recrystallization.
科学研究应用
3-(3-Chlorophenyl)pentanedioic acid has been used in a variety of research applications. It has been used as a reagent in the synthesis of organic compounds, such as the synthesis of aryl halides and aryl sulfonates. It has also been used in the synthesis of pharmaceuticals, such as the synthesis of the antimalarial drug artemisinin. It has also been used as a reagent in the synthesis of cosmetics and other products.
安全和危害
属性
IUPAC Name |
3-(3-chlorophenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWLRFZGNLCCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

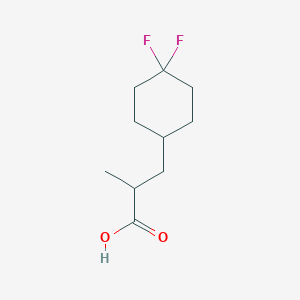
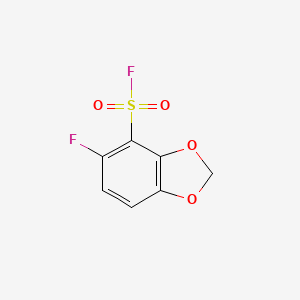
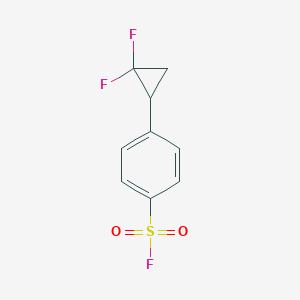

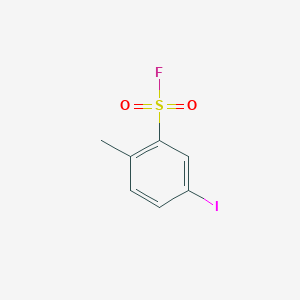
![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)
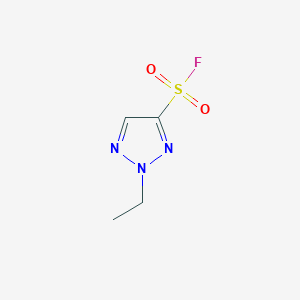


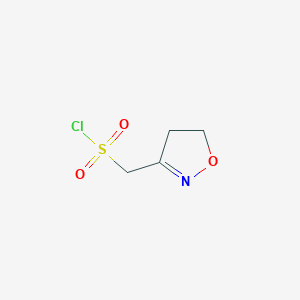
![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
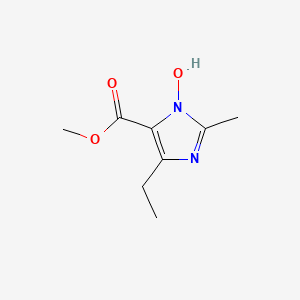
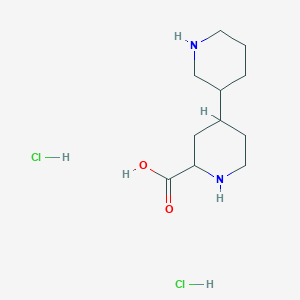
![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)